2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
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Overview
Description
2-(4-anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a depsipeptide.
Scientific Research Applications
Diels-Alder Reactions
- Application in Diels-Alder Reactions: A study by Padwa et al. (1997) explored the use of 5-Amino-2-furancarboxylic acid methyl ester in Diels-Alder cycloadditions. This process, involving electron-withdrawing groups, aids in creating polysubstituted anilines, which is a class of compounds that includes derivatives similar to 2-(4-Anilinophenoxy)acetic acid ester. This highlights the potential of these compounds in synthetic organic chemistry, particularly in constructing complex molecular architectures (Padwa et al., 1997).
Tautomerisation Studies
- Role in Tautomerisation: The work of Cross et al. (1999) involved the acetic acid esters of phenylazo compounds, showing their structural characterisation using X-ray diffraction and NMR spectroscopy. These findings are relevant for understanding the tautomerisation in compounds similar to 2-(4-Anilinophenoxy)acetic acid ester, which can influence their chemical behavior and potential applications in various fields (Cross et al., 1999).
Synthesis and Transformations
- Synthetic Transformations: A study by Kharitonov et al. (2008) on the intramolecular cyclization of N-furfuryl amides highlights the potential for similar compounds to undergo transformative reactions. These reactions can lead to the formation of structurally diverse and potentially biologically active derivatives, which is crucial for the development of new chemical entities (Kharitonov et al., 2008).
Antimicrobial Activity
- Potential Antimicrobial Properties: Research by Farghaly et al. (2014) on the synthesis of compounds with azo-hydrazone tautomerism, including those similar to 2-(4-Anilinophenoxy)acetic acid ester, indicated that some of these compounds exhibited significant antibacterial and antifungal activity. This suggests a potential application of these compounds in the development of new antimicrobial agents (Farghaly et al., 2014).
Properties
Molecular Formula |
C21H20N2O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-anilinophenoxy)acetate |
InChI |
InChI=1S/C21H20N2O5/c24-20(22-13-19-7-4-12-26-19)14-28-21(25)15-27-18-10-8-17(9-11-18)23-16-5-2-1-3-6-16/h1-12,23H,13-15H2,(H,22,24) |
InChI Key |
IJTXTUYQRHKQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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